3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic components, making it a versatile candidate for research in materials science, medicinal chemistry, and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s photochemical properties allow it to undergo photoisomerization, which can be harnessed in photomechanical applications .
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)-2-phenylacrylonitrile: Known for its photoisomerization properties.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells.
9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Utilized in OLEDs.
Uniqueness
3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its combination of aromatic and heterocyclic structures, which confer unique photochemical and electronic properties. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-14-6-2-5-9-18(14)21-23-22(27-26-21)20-13-19(24-25-20)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFXSABXZRXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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